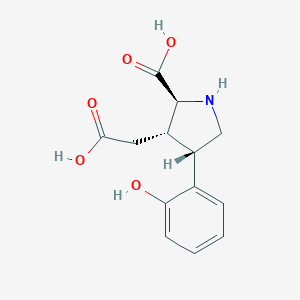![molecular formula C42H72O15 B235862 (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en- CAS No. 150626-50-9](/img/structure/B235862.png)
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-” is a complex organic molecule with multiple hydroxyl groups and a steroidal backbone. This compound is of interest due to its potential biological activity and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and introduction of the steroidal side chain. Typical reaction conditions may involve the use of protecting groups such as acetals or silyl ethers, and reagents like glycosyl donors and acceptors.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to increase yield and reduce costs. This may include the use of biocatalysts, flow chemistry, and other advanced techniques to streamline the synthesis process.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like NaBH4 (Sodium borohydride), and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for drug discovery.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its steroidal backbone suggests it may have activity similar to other steroidal drugs.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups may facilitate binding through hydrogen bonding, while the steroidal backbone may interact with hydrophobic regions of the target.
類似化合物との比較
Similar Compounds
Similar compounds include other steroidal glycosides and hydroxylated steroids. These compounds share structural features such as the steroidal backbone and multiple hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the presence of a glycosidic linkage. This unique structure may confer distinct biological activity and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
150626-50-9 |
|---|---|
分子式 |
C42H72O15 |
分子量 |
817 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O15/c1-19(20(2)44)9-8-13-41(6,57-38-36(53)34(51)32(49)26(56-38)18-54-37-35(52)33(50)31(48)25(17-43)55-37)22-12-14-40(5)21-10-11-27-39(3,4)28(46)16-29(47)42(27,7)23(21)15-24(45)30(22)40/h9,20-38,43-53H,8,10-18H2,1-7H3/b19-9+/t20?,21?,22-,23?,24+,25+,26+,27?,28?,29?,30+,31+,32+,33-,34-,35+,36+,37+,38-,40+,41+,42+/m0/s1 |
InChIキー |
YAOJJOTVBDRHTF-FKCANTINSA-N |
SMILES |
CC(C(=CCCC(C)(C1CCC2(C1C(CC3C2CCC4C3(C(CC(C4(C)C)O)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O |
異性体SMILES |
CC(/C(=C/CC[C@](C)([C@H]1CC[C@]2([C@H]1[C@@H](CC3C2CCC4[C@@]3(C(CC(C4(C)C)O)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)/C)O |
正規SMILES |
CC(C(=CCCC(C)(C1CCC2(C1C(CC3C2CCC4C3(C(CC(C4(C)C)O)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O |
同義語 |
1,3,12,20,26-pentahydroxydammar-24(25)-ene-20-O-glucopyranosyl-1-6-glucopyranoside gycomoside I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(12E,25E,28Z)-5,16,21,32,33-Pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione](/img/structure/B235783.png)
![Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B235796.png)

![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)





![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)
![sodium;2-formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoate](/img/structure/B235907.png)
![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)


